This compound can be derived from naturally occurring phenolic compounds or synthesized through various organic reactions. Its classification falls under the broader category of aromatic alcohols, which are characterized by the presence of an alcohol functional group attached to an aromatic ring.
The synthesis of 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol can be approached through several methodologies, often involving multi-step organic reactions. Here is a detailed description of a common synthetic route:
The molecular structure of 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol can be described as follows:
The structure can be confirmed using various spectroscopic techniques:
3-(4-Methoxy-2-methylphenyl)phenethyl alcohol can participate in several chemical reactions:
These reactions are often facilitated by catalysts or specific reagents tailored to achieve desired transformations efficiently.
The mechanism of action for 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol may vary based on its application:
Studies have shown that similar compounds exhibit varying degrees of biological activity, suggesting that modifications in structure can significantly impact efficacy .
The physical and chemical properties of 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol include:
The boiling point and density are also critical parameters that influence its handling and application in various formulations.
3-(4-Methoxy-2-methylphenyl)phenethyl alcohol has several scientific applications:
High-throughput screening (HTS) campaigns represent a cornerstone in identifying lead compounds targeting G protein-coupled receptors like Relaxin Family Peptide Receptor 3 (RXFP3). For RXFP3 antagonist development, HTS leverages automated platforms to rapidly evaluate vast chemical libraries. A prominent strategy employs cyclic adenosine monophosphate (cAMP) measurement-based functional assays in cells overexpressing human RXFP3. This approach successfully identified WNN0109-C011, a small-molecule agonist displaying activity at RXFP3 (EC₅₀ = 2.51 µM) and cross-reactivity with RXFP4 [1] [7]. While this compound acted as an agonist, its discovery validates the HTS methodology for identifying RXFP3 modulators. Screening against 32,021 synthetic and natural product-derived compounds yielded only one confirmed hit after primary screening, secondary confirmation, and dose-response studies, underscoring the stringent selectivity of RXFP3 and the challenge of identifying potent ligands [1]. The hit rate (<0.003%) highlights the necessity for robust assay design and large, diverse compound libraries. The identified hit provides a crucial chemical probe and a novel scaffold for further optimization into antagonists through structural modification and medicinal chemistry efforts.
The synthesis of biphenyl ethanol scaffolds, such as 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol, relies heavily on modular strategies involving carbon-carbon bond-forming reactions and subsequent functional group transformations. Suzuki-Miyaura cross-coupling is a pivotal method for constructing the central biphenyl core. This palladium-catalyzed reaction efficiently couples aromatic boronic esters or acids with aryl halides under mild conditions, offering excellent functional group tolerance crucial for complex molecules [8].
A convergent synthetic approach typically involves:1. Precursor Synthesis:* Ortho-substituted phenols undergo para-selective bromination using reagents like tetrabutylammonium tribromide to yield bromophenol intermediates.* The carboxylic acid terminus is introduced via Williamson ether synthesis using ethyl bromoacetate.* The amino terminus is appended using Mitsunobu reactions (e.g., with N,N-dimethylethanolamine) or Williamson ether synthesis with haloalkylamines.2. Suzuki Coupling: The brominated aryl ester subunit is coupled with the para-hydroxyphenylboronate ester subunit using catalysts like PdCl₂(PPh₃)₂/PPh₃. Careful optimization, such as allowing time for oxidative addition before boronate addition, minimizes homocoupling byproducts. Yields for this key step typically range from 27% to 61% [8].3. Terminus Addition & Functionalization: The aminoethyl terminus is added to the coupled biphenyl phenol intermediate. Mitsunobu coupling is less efficient than Williamson ether synthesis using the corresponding alkyl halide for this step [8].4. Ester Hydrolysis: Final basic hydrolysis of the ethyl ester yields the target biphenyl ethanol acid.
Table 1: Comparison of Synthetic Methods for Biphenyl Ethanol Intermediates
Reaction Step | Method | Key Reagents/Conditions | Advantages | Limitations/Challenges | Yield Range |
---|---|---|---|---|---|
Etherification (Acid) | Williamson Ether Synthesis | Bromoacetate, Base (e.g., K₂CO₃) | Reliable, widely applicable | Competitive elimination with secondary alkyl halides | Moderate-High |
Etherification (Amino) | Mitsunobu Reaction | DEAD, PPh₃, N,N-Dimethylethanolamine | Efficient for sterically hindered alcohols | Triphenylphosphine oxide removal, cost | Moderate |
Etherification (Amino) | Williamson Ether Synthesis | Chloroethyldimethylamine, Base | Simpler workup | Lower efficiency observed compared to Mitsunobu | Low-Moderate |
Biphenyl Coupling | Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, PPh₃, Base, Solvent (e.g., Toluene/H₂O) | High functional group tolerance, Modular | Homocoupling byproducts, Phosphine ligand migration | 27-61% |
Optimization of the Suzuki coupling conditions, including catalyst selection, base, solvent system, temperature, and order of addition, is critical for improving yields and reducing undesired side reactions like aryl group transfer from phosphine ligands [8]. The biphenyl core can also be constructed using other methodologies like Ullmann coupling or directed ortho-metalation followed by coupling, but Suzuki coupling generally offers superior versatility for attaching diverse substituents essential for structure-activity relationship studies of phenethyl alcohol derivatives targeting RXFP3.
Chiral centers profoundly influence the biological activity of molecules interacting with enantioselective targets like RXFP3. Enantiomeric resolution of racemic intermediates or final products is therefore a critical step in developing optimized 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol derivatives. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the dominant technique for analytical and preparative separation. The ChiralPak AD column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica) has proven effective for resolving enantiomers of structurally related chiral cannabinoid receptor ligands and other bioactive molecules [2] [5].
The impact of stereochemistry on receptor binding can be dramatic. Studies on cannabinoid receptor ligands demonstrate clear enantioselectivity: the levorotatory isomer of a conformationally restricted compound exhibited exceptionally high affinity for the Cannabinoid 1 (CB1) receptor (rat brain) with a 7-fold selectivity over the Cannabinoid 2 (CB2) receptor (mouse and human spleen) compared to its dextrorotatory counterpart [2]. This stark difference underscores how a single chiral center can dictate the orientation of pharmacophores within the binding pocket of a G protein-coupled receptor (GPCR), significantly altering binding energy and functional outcomes.
While specific data on enantiomers of 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol binding to RXFP3 is not provided in the search results, the established principles and examples from related GPCR ligands strongly indicate that its stereochemistry will critically influence RXFP3 affinity and selectivity. Resolution of its enantiomers and independent evaluation of their binding profiles (e.g., via competitive binding assays using radiolabeled relaxin-3 or europium-labeled chimeric peptides like Eu-R3/I5) [4] [7] is essential. The observed enantioselectivity in cannabinoid ligands suggests that one enantiomer of the target compound could exhibit significantly higher affinity for RXFP3, potentially functioning as a more potent antagonist (or agonist) than the racemate or the opposite enantiomer. Understanding the stereochemical requirements for RXFP3 binding is paramount for rational drug design, enabling the development of single enantiomer drugs with optimized efficacy and potentially reduced off-target effects [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7